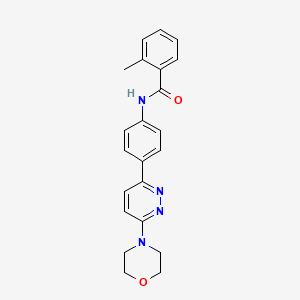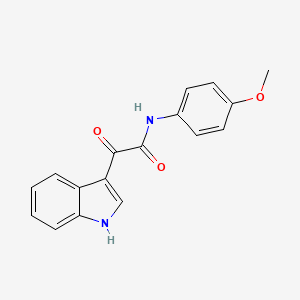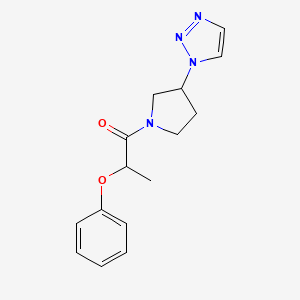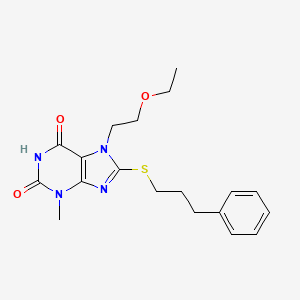
2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a carboxamide group . Further details about the molecular structure are not available in the retrieved information.Mécanisme D'action
Target of Action
The primary target of 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is the Tyrosine-protein kinase ABL1 . This protein plays a key role in regulating cell growth and survival, and its dysregulation is implicated in several types of cancer.
Mode of Action
It is believed to interact with its target, the tyrosine-protein kinase abl1, potentially inhibiting its activity . This inhibition could disrupt the signaling pathways that promote cell growth and survival, leading to the death of cancer cells.
Biochemical Pathways
cell growth and survival pathways . By inhibiting the activity of Tyrosine-protein kinase ABL1, it could disrupt these pathways, leading to the death of cancer cells .
Result of Action
The result of the compound’s action is likely the inhibition of cell growth and survival, leading to the death of cancer cells . This is achieved through its interaction with Tyrosine-protein kinase ABL1 and the subsequent disruption of cell growth and survival pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide in lab experiments is its potent inhibitory activity against CDK2 and GSK-3β enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes and diseases. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide. One potential area of research is the development of more potent and selective inhibitors of CDK2 and GSK-3β enzymes. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, the development of novel drug delivery systems to improve the bioavailability and pharmacokinetics of this compound is another potential direction for future research.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can be achieved through several methods. One of the most common methods involves the reaction of 2-methylbenzoic acid with 2-aminonicotinic acid in the presence of thionyl chloride. The resulting product is then reacted with 4-(6-morpholinopyridazin-3-yl)aniline in the presence of N,N-dimethylformamide to obtain this compound.
Applications De Recherche Scientifique
2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against several enzymes, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These enzymes play a crucial role in various cellular processes, such as cell cycle regulation, proliferation, and differentiation. Therefore, this compound has been investigated as a potential therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
2-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-16-4-2-3-5-19(16)22(27)23-18-8-6-17(7-9-18)20-10-11-21(25-24-20)26-12-14-28-15-13-26/h2-11H,12-15H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFKUPXNXMHART-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394998.png)
![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395002.png)
![3-[2-[(2-Chloroacetyl)amino]propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2395004.png)

![2-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2395006.png)
![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2395007.png)

![5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2395009.png)



